molecular formula C6H11ClO2 B038651 2-Hydroxy-4-methylpentanoyl chloride CAS No. 117485-99-1

2-Hydroxy-4-methylpentanoyl chloride

Cat. No. B038651
M. Wt: 150.6 g/mol
InChI Key: UEKXMNUYHPMBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-methylpentanoyl chloride, also known as HMPC, is a chemical compound that belongs to the class of acyl chlorides. It is commonly used in the field of organic chemistry as a reagent for the synthesis of various compounds. HMPC is a colorless liquid with a pungent odor and is highly reactive due to the presence of a reactive chlorine atom.

Mechanism Of Action

The mechanism of action of 2-Hydroxy-4-methylpentanoyl chloride involves the reaction of the chlorine atom with the nucleophilic group of the substrate. The reaction results in the formation of an acyl chloride intermediate, which can undergo further reactions to form various compounds.

Biochemical And Physiological Effects

2-Hydroxy-4-methylpentanoyl chloride has no known biochemical or physiological effects as it is primarily used as a reagent in organic synthesis. However, it is important to handle 2-Hydroxy-4-methylpentanoyl chloride with care due to its highly reactive nature and potential hazards.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-Hydroxy-4-methylpentanoyl chloride as a reagent in organic synthesis is its high reactivity, which allows for the efficient synthesis of various compounds. However, 2-Hydroxy-4-methylpentanoyl chloride is highly corrosive and can pose a significant hazard if not handled properly. It is important to use appropriate protective equipment, such as gloves and goggles, when working with 2-Hydroxy-4-methylpentanoyl chloride.

Future Directions

For the use of 2-Hydroxy-4-methylpentanoyl chloride include the development of new synthetic routes and applications in other fields.

Synthesis Methods

The synthesis of 2-Hydroxy-4-methylpentanoyl chloride involves the reaction of 2-hydroxy-4-methylpentanoic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as pyridine and results in the formation of 2-Hydroxy-4-methylpentanoyl chloride and hydrogen chloride gas. The reaction can be represented as follows:
2-Hydroxy-4-methylpentanoic acid + Thionyl chloride → 2-Hydroxy-4-methylpentanoyl chloride + Hydrogen chloride gas

Scientific Research Applications

2-Hydroxy-4-methylpentanoyl chloride is widely used in the field of organic chemistry as a reagent for the synthesis of various compounds. It is used as a starting material for the synthesis of amides, esters, and other functionalized compounds. 2-Hydroxy-4-methylpentanoyl chloride is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

properties

CAS RN

117485-99-1

Product Name

2-Hydroxy-4-methylpentanoyl chloride

Molecular Formula

C6H11ClO2

Molecular Weight

150.6 g/mol

IUPAC Name

2-hydroxy-4-methylpentanoyl chloride

InChI

InChI=1S/C6H11ClO2/c1-4(2)3-5(8)6(7)9/h4-5,8H,3H2,1-2H3

InChI Key

UEKXMNUYHPMBAH-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)Cl)O

Canonical SMILES

CC(C)CC(C(=O)Cl)O

synonyms

Pentanoyl chloride, 2-hydroxy-4-methyl-

Origin of Product

United States

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